Anisole-d8 Anisole-d8
Brand Name: Vulcanchem
CAS No.: 54887-54-6
VCID: VC20856095
InChI: InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
SMILES: COC1=CC=CC=C1
Molecular Formula: C7H8O
Molecular Weight: 116.19 g/mol

Anisole-d8

CAS No.: 54887-54-6

Cat. No.: VC20856095

Molecular Formula: C7H8O

Molecular Weight: 116.19 g/mol

* For research use only. Not for human or veterinary use.

Anisole-d8 - 54887-54-6

Specification

CAS No. 54887-54-6
Molecular Formula C7H8O
Molecular Weight 116.19 g/mol
IUPAC Name 1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene
Standard InChI InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Standard InChI Key RDOXTESZEPMUJZ-JGUCLWPXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H]
SMILES COC1=CC=CC=C1
Canonical SMILES COC1=CC=CC=C1

Introduction

Anisole-d8, chemically identified as 1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene, is a deuterated form of anisole (methoxybenzene) in which all hydrogen atoms have been replaced with deuterium. This isotopic substitution creates a compound with identical chemical properties to regular anisole but with spectroscopic differences that make it valuable for numerous analytical applications. The compound has a molecular formula of C7D8O and a molecular weight of 116.19 g/mol, with deuterium atoms strategically positioned throughout both the aromatic ring and methoxy group . As a deuterated compound, it belongs to a specialized category of laboratory chemicals primarily designed for spectroscopic reference and analytical purposes rather than for general synthetic applications.

The compound is also known by several synonyms including 6-(Methoxy-d3)-benzene-1,2,3,4,5-d5, Methoxy-d3-benzene-d5, Perdeuteroanisole, and Methoxybenzene-d8 . Its structure features a benzene ring with all five hydrogen atoms replaced by deuterium atoms, and a methoxy group (-OCH3) where all three hydrogen atoms on the methyl group have likewise been substituted with deuterium. This complete deuteration pattern is reflected in its IUPAC name and contributes to its specialized functions in analytical chemistry.

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

Anisole-d8 exhibits similar physical properties to its non-deuterated counterpart, though with subtle differences due to the isotopic substitution. It is typically available as a neat liquid with high purity specifications, often 98% atom % D with a minimum 98% chemical purity . The exact mass of anisole-d8 is 116.107729 g/mol, slightly higher than regular anisole due to the mass difference between hydrogen and deuterium atoms . Like standard anisole, the deuterated version is classified as a flammable liquid and vapor, requiring appropriate safety measures during handling and storage.

Structural Identification

The structure of anisole-d8 can be precisely defined using several chemical identifiers as shown in the following table:

IdentifierValue
CAS Number54887-54-6
Molecular FormulaC7D8O
Molecular Weight116.19 g/mol
InChIInChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyRDOXTESZEPMUJZ-JGUCLWPXSA-N
SMILES[2H]c1c([2H])c([2H])c(OC([2H])([2H])[2H])c([2H])c1[2H]

These identifiers confirm the complete deuteration pattern of anisole-d8, with all hydrogens in both the aromatic ring and methoxy group substituted with deuterium atoms . This precise structural definition is critical for researchers working with this compound, as it ensures the material's suitability for specialized analytical applications requiring deuterium labeling.

Synthesis and Production Methods

Synthetic Approaches

Applications in Research and Industry

Spectroscopic Applications

Anisole-d8 serves as a crucial tool in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds play essential roles as internal standards, solvents, or reference materials. The complete deuteration pattern eliminates hydrogen signals that would otherwise appear in proton NMR spectra, allowing researchers to focus on signals from the compounds under investigation without interference. This property makes anisole-d8 particularly valuable in structural studies of complex organic molecules.

In addition to NMR applications, anisole-d8 has been utilized in resonance-enhanced multiphoton ionization (REMPI) spectroscopy studies. Research has compared the REMPI spectra of anisole-h8, anisole-d3, and anisole-d8 to assign fundamental vibrations of anisole in its electronic ground state . These spectroscopic investigations provide valuable insights into molecular structure and vibrational behavior that can inform broader understanding of aromatic ether compounds.

Biochemical and Pharmaceutical Research

In biochemical contexts, anisole-d8 serves as an important tool for proteomics research and studies of drug metabolism . The isotopic labeling provides a way to trace molecular transformations and interactions within biological systems. When administered in vivo, anisole-d8 undergoes enzymatic metabolism to form other compounds, which can then interact with additional molecules to initiate various biochemical and physiological effects .

Although the exact mechanisms of action for anisole-d8 in biological systems remain somewhat mysterious, it is believed to be involved in regulating cell signaling pathways and gene expression, potentially exerting significant influence on cellular processes . This makes it valuable for investigating metabolic pathways, enzyme kinetics, and the development of new pharmaceutical compounds and drugs.

SupplierCatalog NumberAvailable QuantitiesPurity Specifications
Santa Cruz Biotechnologysc-257090100 mgNot specified
LGC StandardsCDN-D-1024Not specified98 atom % D, min 98% Chemical Purity
VulcanchemVC20856095Not specifiedNot specified
CymitQuimicaTR-A673903100 mg, 250 mg, 1 gNot specified

These commercial products typically feature specialized packaging and handling instructions relevant to the compound's physical properties and safety requirements .

SupplierQuantityPrice
Santa Cruz Biotechnology100 mg$170.00
CymitQuimica100 mg€213.00
CymitQuimica250 mg€408.00
CymitQuimica1 g€1,103.00

This pricing structure indicates substantial value per unit mass, positioning anisole-d8 as a specialty research chemical rather than a bulk industrial material . The relatively high cost compared to non-deuterated anisole reflects the additional complexity and resources involved in isotopic substitution processes.

Spectroscopic Characteristics and Research Findings

Infrared Spectroscopy

These spectral characteristics make anisole-d8 valuable for infrared reference libraries and as an internal standard for certain analytical applications. The compound's FTIR spectrum is documented in spectral databases, providing researchers with reference data for comparative studies .

REMPI Spectroscopy Research

Research involving resonance-enhanced multiphoton ionization (REMPI) spectroscopy has examined anisole-d8 alongside anisole-h8 (standard anisole) and anisole-d3 (partially deuterated anisole). These studies have provided important insights into the fundamental vibrations of anisole in its electronic ground state . The comparison of these different isotopologues allows researchers to make definitive assignments of vibrational modes and better understand the molecular dynamics of aromatic ethers.

Although the search results don't provide the complete findings of these spectroscopic investigations, they indicate that such research has contributed to the scientific understanding of anisole's vibrational properties and electronic structure, with implications for broader aromatic chemistry research .

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